molecular formula C8H8Br2O B3353959 2,6-Dibromo-4-ethylphenol CAS No. 57018-12-9

2,6-Dibromo-4-ethylphenol

Cat. No.: B3353959
CAS No.: 57018-12-9
M. Wt: 279.96 g/mol
InChI Key: XSNHMPFGJLEOTP-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-ethylphenol is an organic compound with the molecular formula C8H8Br2O It is a brominated phenol derivative, characterized by the presence of two bromine atoms at the 2 and 6 positions and an ethyl group at the 4 position on the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dibromo-4-ethylphenol can be synthesized through the bromination of 4-ethylphenol. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions on the phenol ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The bromination reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-ethylphenol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atoms can be reduced to form debrominated products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted phenols with various functional groups replacing the bromine atoms.

    Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.

    Reduction Reactions: Products include debrominated phenols and other reduced derivatives.

Scientific Research Applications

2,6-Dibromo-4-ethylphenol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other brominated compounds.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-ethylphenol involves its interaction with various molecular targets. The bromine atoms and phenol group play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromo-6-ethylphenol: Similar structure but with bromine atoms at the 2 and 4 positions.

    2,6-Dibromo-4-methylphenol: Similar structure but with a methyl group instead of an ethyl group at the 4 position.

    2,6-Dichloro-4-ethylphenol: Similar structure but with chlorine atoms instead of bromine atoms at the 2 and 6 positions.

Uniqueness

2,6-Dibromo-4-ethylphenol is unique due to the specific positioning of the bromine atoms and the ethyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

2,6-dibromo-4-ethylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O/c1-2-5-3-6(9)8(11)7(10)4-5/h3-4,11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNHMPFGJLEOTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C(=C1)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70205626
Record name 2,6-Dibromo-4-ethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70205626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57018-12-9
Record name 2,6-Dibromo-4-ethylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57018-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dibromo-4-ethylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057018129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dibromo-4-ethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70205626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dibromo-4-ethylphenol
Source European Chemicals Agency (ECHA)
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Record name 2,6-Dibromo-4-ethylphenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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